molecular formula C9H10N2 B067772 N-cyclopropyl-1-(4-pyridyl)methanimine CAS No. 165806-97-3

N-cyclopropyl-1-(4-pyridyl)methanimine

Cat. No.: B067772
CAS No.: 165806-97-3
M. Wt: 146.19 g/mol
InChI Key: MHLAAIVWWDGOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(4-pyridyl)methanimine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.21 g/mol
  • CAS Number : 1270506-12-1

The compound features a cyclopropyl group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The structural arrangement enhances its stability and allows for various chemical transformations.

Medicinal Chemistry

N-cyclopropyl-1-(4-pyridyl)methanimine is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and metabolic diseases.

  • Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating anxiety and depression .
  • Antifungal Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antifungal properties against various strains, indicating its potential use in pharmacology for treating fungal infections .
  • GPR119 Receptor Agonism : The compound has been identified as a modulator of the GPR119 receptor, which is relevant for managing type 2 diabetes and other metabolic disorders. This mechanism could lead to improved glucose regulation and reduced insulin resistance .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing complex molecular architectures.

  • Key Intermediate : The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in critical reactions such as cross-coupling, nucleophilic substitution, and cyclization processes .
  • Diverse Applications : Its application extends to the development of innovative molecules with therapeutic or industrial significance, making it an essential asset in modern synthetic chemistry endeavors .
Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential interactions with serotonin receptors for anxiety and depression treatment
Antifungal PropertiesSignificant antifungal effects against various strains
GPR119 AgonismModulation of glucose levels and insulin resistance in diabetic patients

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionApplications
Cross-CouplingFormation of carbon-carbon bonds between two fragmentsPharmaceutical synthesis
Nucleophilic SubstitutionReplacement of a leaving group with a nucleophileAgrochemical production
CyclizationFormation of cyclic compounds from linear precursorsMaterial science

CNS Interaction Studies

In vitro assays have demonstrated that this compound can interact with neurotransmitter receptors involved in the central nervous system (CNS). For instance, studies have shown potential binding affinity for serotonin receptors, indicating possible applications in treating mood disorders .

Pharmacokinetics

Research on the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics. This suggests that it could achieve therapeutic levels in vivo with appropriate dosing strategies, which is crucial for its development as a drug candidate .

Properties

CAS No.

165806-97-3

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-cyclopropyl-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2

InChI Key

MHLAAIVWWDGOKN-UHFFFAOYSA-N

SMILES

C1CC1N=CC2=CC=NC=C2

Canonical SMILES

C1CC1N=CC2=CC=NC=C2

Synonyms

Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.